molecular formula C14H16N2O2 B14297099 2,4-Dimethyl-6-(pyrrolidin-1-yl)-1H-isoindole-1,3(2H)-dione CAS No. 112633-88-2

2,4-Dimethyl-6-(pyrrolidin-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14297099
CAS No.: 112633-88-2
M. Wt: 244.29 g/mol
InChI Key: FTFRBIRXVCEYCY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(pyrrolidin-1-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a pyrrolidine ring attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(pyrrolidin-1-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,4-dimethyl-1H-isoindole-1,3(2H)-dione with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane, and may require refluxing to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(pyrrolidin-1-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

2,4-Dimethyl-6-(pyrrolidin-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(pyrrolidin-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Dimethyl-6-(pyrrolidin-1-yl)-1H-isoindole-1,3(2H)-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique isoindole-dione core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

112633-88-2

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2,4-dimethyl-6-pyrrolidin-1-ylisoindole-1,3-dione

InChI

InChI=1S/C14H16N2O2/c1-9-7-10(16-5-3-4-6-16)8-11-12(9)14(18)15(2)13(11)17/h7-8H,3-6H2,1-2H3

InChI Key

FTFRBIRXVCEYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)N(C2=O)C)N3CCCC3

Origin of Product

United States

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